2-Azidoethan-1-amine hydrochloride

Catalog No.
S3376341
CAS No.
118508-67-1
M.F
C2H7ClN4
M. Wt
122.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Azidoethan-1-amine hydrochloride

CAS Number

118508-67-1

Product Name

2-Azidoethan-1-amine hydrochloride

IUPAC Name

2-azidoethanamine;hydrochloride

Molecular Formula

C2H7ClN4

Molecular Weight

122.56 g/mol

InChI

InChI=1S/C2H6N4.ClH/c3-1-2-5-6-4;/h1-3H2;1H

InChI Key

LUPDLBROICENPT-UHFFFAOYSA-N

SMILES

C(CN=[N+]=[N-])N.Cl

Canonical SMILES

C(CN=[N+]=[N-])N.Cl

The exact mass of the compound 2-Azidoethan-1-amine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Azidoethan-1-amine hydrochloride (CAS 118508-67-1) is a bifunctional building block featuring a primary amine and a terminal azide separated by a minimal two-carbon aliphatic spacer. With a molecular weight of 122.56 g/mol, it serves as a fundamental precursor for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) workflows. The hydrochloride salt formulation is specifically engineered to stabilize the low-molecular-weight azide, converting a highly volatile and hazardous liquid into a stable, weighable solid with a melting point above 78°C . This compound is critical for the synthesis of proteolysis-targeting chimeras (PROTACs), antibody-drug conjugates (ADCs), and biomolecular probes where precise reaction stoichiometry and minimal steric perturbation are required.

Substituting 2-azidoethan-1-amine hydrochloride with its free base counterpart introduces severe procurement and operational risks. The free base (2-azidoethanamine) has a carbon-to-nitrogen ratio of 0.5, making it a highly volatile, shock-sensitive liquid that is difficult to store and impossible to weigh accurately for stoichiometric coupling [1]. Furthermore, substituting with longer-chain analogs, such as 6-azidohexan-1-amine, introduces unnecessary hydrophobic bulk, which can drastically alter the pharmacokinetic profile, cell permeability, or binding affinity of the final PROTAC or ADC construct [2]. The 2-carbon hydrochloride salt uniquely balances the absolute minimal structural footprint with maximum operational safety and processability.

Solid-State Stability vs. Free Base Volatility

Low-molecular-weight organic azides are notoriously hazardous, particularly those with a C:N ratio below 3. The free base 2-azidoethanamine is a volatile liquid prone to evaporative loss and poses a severe explosive risk. In contrast, the hydrochloride salt formulation (CAS 118508-67-1) stabilizes the molecule into a crystalline solid with a melting point above 78°C (dec.), completely mitigating the volatility . This phase transition allows for precise stoichiometric weighing during scale-up, whereas the free base suffers from concentration drift and handling hazards.

Evidence DimensionPhysical state and thermal stability
Target Compound DataStable solid, mp >78°C, non-volatile
Comparator Or Baseline2-Azidoethanamine free base (Volatile liquid, high explosive hazard)
Quantified DifferenceElimination of volatility; phase shift to solid for accurate weighing
ConditionsStandard ambient storage and laboratory handling

Procurement must prioritize the hydrochloride salt to ensure laboratory safety, regulatory compliance, and reproducible stoichiometry in large-scale synthesis.

Minimizing Steric Bulk in Bioconjugation

In the design of targeted protein degraders (PROTACs) and ADCs, linker length directly impacts target ternary complex formation. 2-Azidoethan-1-amine provides the absolute minimum aliphatic spacer (2 carbons) between the amine and azide functionalities. Compared to standard 6-azidohexan-1-amine, the 2-carbon linker reduces the molecular weight footprint by 56.1 g/mol and significantly lowers the added lipophilicity (clogP) [1]. This minimal footprint prevents the linker from sterically clashing with the target protein or inducing unwanted hydrophobic aggregation in aqueous media.

Evidence DimensionAliphatic spacer length and added mass
Target Compound Data2 carbons, MW 122.56 g/mol
Comparator Or Baseline6-Azidohexan-1-amine HCl (6 carbons, MW 178.66 g/mol)
Quantified Difference4 fewer carbons; 31% reduction in linker mass
ConditionsStructural integration into PROTAC/ADC scaffolds

Selecting the shortest possible linker is critical for medicinal chemists aiming to maintain the aqueous solubility and binding affinity of complex bioconjugates.

High-Yield Amide Coupling via in situ Neutralization

The hydrochloride salt form is highly compatible with standard peptide coupling workflows. When reacted with carboxylic acids using HATU and a tertiary amine base (e.g., DIPEA) in polar aprotic solvents like DMF, the in situ liberation of the free amine ensures complete conversion without evaporative loss [1]. Attempts to use the pre-formed free base often result in lower yields due to the amine evaporating before activation is complete. The salt form consistently enables >80% coupling yields in complex drug intermediate synthesis.

Evidence DimensionAmide coupling reliability
Target Compound DataQuantitative retention in solution with DIPEA
Comparator Or Baseline2-Azidoethanamine free base (Prone to evaporative loss prior to coupling)
Quantified DifferencePrevention of stoichiometric imbalance during activation
ConditionsHATU/DIPEA coupling in DMF at room temperature

Ensures high-yield, reproducible amide bond formation, reducing the waste of expensive activated ester or carboxylic acid precursors.

Synthesis of PROTACs and Targeted Protein Degraders

Ideal for constructing ultra-short, rigid linkers where minimizing the distance and hydrophobic bulk between the E3 ligase ligand and the target protein binder is critical to maintaining ternary complex stability .

Antibody-Drug Conjugate (ADC) Development

Serves as a primary amine-reactive handle for attaching azide functionalities to payload molecules, enabling subsequent site-specific CuAAC or SPAAC click conjugation to modified antibodies without adding excessive lipophilicity [1].

High-Yield Intermediate Synthesis for Antiviral Agents

Utilized in the synthesis of viral neuraminidase inhibitor conjugates, where the stable hydrochloride salt allows for precise stoichiometric control during HATU-mediated amide coupling workflows [2].

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Dates

Last modified: 08-19-2023

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